1,2-Diethoxybenzene

Descripción

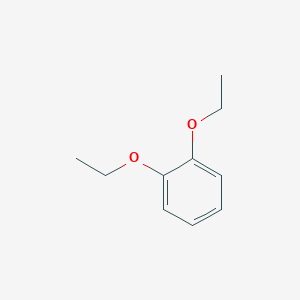

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-diethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-11-9-7-5-6-8-10(9)12-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYDOKBVZJLQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038798 | |

| Record name | 1,2-Diethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-46-6 | |

| Record name | 1,2-Diethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Diethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIETHOXYBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DIETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9DM5T78PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

o-diethoxybenzene physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of o-Diethoxybenzene

Introduction

o-Diethoxybenzene, also known as 1,2-diethoxybenzene or catechol diethyl ether, is an organic aromatic compound with the chemical formula C₁₀H₁₄O₂.[1][2] It is characterized by a benzene (B151609) ring substituted with two ethoxy groups at adjacent positions. This compound serves as a valuable intermediate in various chemical syntheses and is a subject of interest in academic research.[3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and relevant safety information, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

o-Diethoxybenzene is typically a colorless to pale yellow liquid or a white to off-white crystalline solid with a sweet, aromatic odor.[1][4][5] Its physical state at room temperature can vary, with some sources describing it as a liquid and others as a low-melting solid.[1][5][6] The compound is relatively non-polar, which dictates its solubility in organic solvents and its limited solubility in water.[1]

Tabulated Physical Data

The key physical properties of o-diethoxybenzene are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2][7] |

| Molecular Weight | 166.22 g/mol | [4][7] |

| CAS Number | 2050-46-6 | [2][4][7] |

| Appearance | Colorless to pale yellow liquid; White to almost white powder to crystal | [1][5] |

| Odor | Sweet, aromatic | [1][4] |

| Boiling Point | ~231 °C (estimated) | [4] |

| Melting Point | 42.0 to 45.0 °C | [5] |

| Flash Point | ~78.82 °C (estimated) | [4] |

| Vapor Pressure | 0.0686 hPa @ 20°C; 0.1058 hPa @ 25°C (estimated) | [4] |

| XLogP3-AA | 2.4 | [4][7] |

| Kovats Retention Index | 1214 (Standard non-polar column) | [7][8] |

Chemical Properties and Reactivity

The chemical behavior of o-diethoxybenzene is largely influenced by the two electron-donating ethoxy groups on the aromatic ring. These groups activate the ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene.[1][3]

Stability and Reactivity:

-

o-Diethoxybenzene is stable under normal conditions.[9]

-

It may form peroxides, and appropriate safety precautions should be taken.[7]

-

Hazardous combustion products include carbon monoxide and carbon dioxide.[9][10]

Key Reactions:

-

Electrophilic Aromatic Substitution (EAS): The ethoxy groups are ortho-, para-directing. Given the substitution pattern of o-diethoxybenzene, incoming electrophiles will substitute at the positions ortho and para to the ethoxy groups (positions 3, 4, 5, and 6). This makes it a versatile precursor for more complex substituted aromatic compounds.[3]

-

O-Ethylation of Catechol: o-Diethoxybenzene is commonly synthesized via the O-ethylation of catechol (1,2-dihydroxybenzene).[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of o-diethoxybenzene.

-

Mass Spectrometry (GC-MS): The mass spectrum of o-diethoxybenzene shows characteristic fragmentation patterns. The major peaks observed under electron ionization (EI) are at m/z 110 (base peak), 166 (molecular ion), 109, 81, and 27.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides a reference gas-phase IR spectrum for o-diethoxybenzene.[2]

Experimental Protocols

The synthesis of o-diethoxybenzene is a key experimental procedure for researchers working with this compound. The most common method is the Williamson ether synthesis, starting from catechol.

Protocol 1: O-Ethylation of Catechol using Diethyl Carbonate

This method provides a greener alternative to traditional alkylating agents.

Objective: To synthesize this compound from catechol and diethyl carbonate.[11]

Materials:

-

Catechol (1,2-benzenediol)

-

Diethyl carbonate (DEC)

-

Potassium hydroxide (B78521) supported on activated carbon (KOH/AC) catalyst[11]

Procedure:

-

In a suitable reaction vessel, combine catechol, diethyl carbonate, and the KOH/AC catalyst. A typical molar ratio of DEC to catechol is 4:1.[11]

-

The catalyst dosage is typically around 5% by weight relative to the reactants.[11]

-

Heat the reaction mixture to 200 °C with continuous stirring.[11]

-

Maintain the reaction at this temperature for approximately 3 hours.[11]

-

After the reaction is complete, cool the mixture and separate the catalyst by filtration.

-

The product, this compound, can be purified from the reaction mixture by distillation or column chromatography.

Under these optimized conditions, a catechol conversion of 100% and a selectivity for this compound of 87.7% can be achieved.[11]

Protocol 2: Synthesis using Ethylene (B1197577) and a Catalyst

This protocol describes a method involving the direct addition of ethylene to catechol.

Objective: To synthesize o-ethoxyphenol and o-diethoxybenzene from catechol and ethylene.

Materials:

-

Catechol

-

Tetralin (solvent)

-

Cerium oxide and zinc bromide (catalysts)

-

Ethylene gas

Procedure:

-

In a 100 mL autoclave, add 22.0 g (0.2 mol) of catechol, 49 g (50 mL) of tetralin, 1.0 g of cerium oxide, and 0.1 g of zinc bromide.[12]

-

Seal the autoclave and remove most of the air.[12]

-

Heat the mixture to 240 °C while stirring.[12]

-

Introduce ethylene gas to a pressure of 1.0 MPa.[12]

-

Maintain the reaction under these conditions for 8 hours.[12]

-

Cool the autoclave to room temperature and release the unreacted ethylene.[12]

-

Recover the catalyst by filtration under reduced pressure.[12]

-

Remove the solvent by distillation under reduced pressure.[12]

-

Separate the residue by column chromatography to obtain the products.[12]

Visualizations

Synthesis Pathway of o-Diethoxybenzene

The following diagram illustrates the synthesis of o-diethoxybenzene from catechol via O-ethylation.

Caption: Synthesis of o-diethoxybenzene from catechol.

General Workflow for Electrophilic Aromatic Substitution

This diagram outlines the general steps involved in an electrophilic aromatic substitution reaction with o-diethoxybenzene.

Caption: Workflow for electrophilic aromatic substitution.

Safety and Handling

o-Diethoxybenzene is an eye irritant and may cause serious eye damage.[6][7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or under a fume hood.[9] In case of fire, use carbon dioxide or dry chemical extinguishers.[9][10]

Conclusion

o-Diethoxybenzene is a significant organic compound with well-defined physical and chemical properties. Its reactivity, particularly in electrophilic aromatic substitution, makes it a useful building block in organic synthesis. The experimental protocols provided offer reliable methods for its preparation. A thorough understanding of its properties and adherence to safety guidelines are paramount for its effective and safe use in research and development.

References

- 1. CAS 2050-46-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound|High-Purity Research Chemical [benchchem.com]

- 4. scent.vn [scent.vn]

- 5. This compound | 2050-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 2050-46-6 [chemicalbook.com]

- 7. o-Diethoxybenzene | C10H14O2 | CID 74904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Reactivity Profile of Catechol Diethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol diethyl ether, also known as 1,2-diethoxybenzene, is an aromatic ether that serves as a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the electron-donating nature of the two ethoxy groups on the benzene (B151609) ring, which activate the ring towards electrophilic aromatic substitution and influence its cleavage under specific conditions. This guide provides a comprehensive overview of the chemical reactivity profile of catechol diethyl ether, including its synthesis, key reactions, and spectroscopic characterization. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development. Furthermore, the potential relevance of catechol ethers in the context of drug development, particularly as Catechol-O-methyltransferase (COMT) inhibitors, is explored.

Physicochemical Properties

Catechol diethyl ether is a colorless to light brown crystalline solid or liquid with a sweet, floral odor.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Catechol Diethyl Ether

| Property | Value | Reference(s) |

| CAS Number | 2050-46-6 | [3] |

| Molecular Formula | C₁₀H₁₄O₂ | [3] |

| Molecular Weight | 166.22 g/mol | [3] |

| Melting Point | 43-45 °C | [1] |

| Boiling Point | 218.7 °C at 760 mmHg | [1] |

| Density | 0.975 g/cm³ | [1] |

| Flash Point | 73.8 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | [2] |

| Vapor Pressure | 0.183 mmHg at 25°C | [1] |

| Refractive Index | 1.485 | [1] |

Synthesis of Catechol Diethyl Ether

The most common and versatile method for the synthesis of catechol diethyl ether is the Williamson ether synthesis, which involves the dialkylation of catechol with an ethylating agent in the presence of a base.[4][5][6]

Williamson Ether Synthesis

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the phenoxide ions, generated by the deprotonation of catechol, act as nucleophiles and attack the electrophilic carbon of the ethylating agent.[4]

Reaction Scheme:

Figure 1: General workflow for the Williamson ether synthesis of catechol diethyl ether.

Detailed Experimental Protocol (Adapted from similar syntheses): [7]

Materials:

-

Catechol

-

Ethyl iodide (or other suitable ethylating agent like diethyl sulfate)

-

Potassium carbonate (or another suitable base like sodium hydroxide)

-

Acetone (or another suitable solvent like butanone)

-

Water

-

tert-Butyl methyl ether (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine catechol (1.0 eq), finely pulverized potassium carbonate (2.2 eq), and acetone.

-

To the stirred suspension, add ethyl iodide (2.2 eq).

-

Heat the mixture to reflux and maintain for a period of 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in tert-butyl methyl ether and wash with water to remove any remaining salts and base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude catechol diethyl ether.

-

Purify the product by recrystallization or column chromatography.

Chemical Reactivity Profile

The two electron-donating ethoxy groups activate the aromatic ring of catechol diethyl ether, making it susceptible to electrophilic aromatic substitution. The ortho- and para-directing nature of the alkoxy groups, combined with steric hindrance, primarily directs substitution to the 4- and 5-positions.

Electrophilic Aromatic Substitution

Figure 2: Key electrophilic aromatic substitution reactions of catechol diethyl ether.

3.1.1. Nitration

-

Reaction: Nitration of catechol diethyl ether introduces a nitro group onto the aromatic ring, typically at the 4-position.

-

Experimental Protocol (General):

-

Dissolve catechol diethyl ether in a suitable solvent (e.g., acetic acid or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or bismuth subnitrate and thionyl chloride).

-

Stir the reaction mixture at a low temperature and monitor its progress.

-

Upon completion, pour the mixture into ice water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to obtain the nitrated product.

-

3.1.2. Halogenation

-

Reaction: Halogenation, such as bromination, introduces a halogen atom onto the aromatic ring.

-

Experimental Protocol (Adapted from bromination of catechol):

-

Dissolve catechol diethyl ether in a suitable solvent like glacial acetic acid or chloroform.

-

Slowly add a solution of bromine in the same solvent.

-

Stir the reaction mixture at room temperature.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

-

-

Quantitative Data: Yields for the bromination of catechol have been reported to be high, suggesting a similar outcome for its diethyl ether derivative.

3.1.3. Friedel-Crafts Acylation

-

Reaction: Friedel-Crafts acylation introduces an acyl group to the aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride.[8][9] This reaction is a valuable method for forming carbon-carbon bonds.[10] Catechol diethyl ether can serve as a raw material for preparing intermediates like 3,4-diethoxybenzene acetic acid through this reaction.[3]

-

Experimental Protocol (General): [8]

-

Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add the acetyl chloride to the suspension.

-

After the formation of the acylium ion, slowly add a solution of catechol diethyl ether in the same solvent.

-

Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with sodium bicarbonate solution and water, dry it, and remove the solvent to obtain the acylated product.

-

Ether Cleavage

The ether linkages in catechol diethyl ether can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI).[11][12][13][14][15] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.[12]

Reaction Scheme:

Figure 3: Acid-catalyzed cleavage of catechol diethyl ether.

Detailed Experimental Protocol (General):

-

Place catechol diethyl ether in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of concentrated hydrobromic acid (48%) or hydroiodic acid.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and extract the products with a suitable organic solvent.

-

Wash the organic layer to remove excess acid, dry it, and remove the solvent.

-

The resulting catechol and ethyl halide can be separated and purified by appropriate methods.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of catechol diethyl ether is expected to show signals for the aromatic protons and the ethyl group protons. The aromatic protons will appear in the downfield region (typically 6.8-7.5 ppm).[3] The methylene (B1212753) protons (-OCH₂-) of the ethoxy groups are expected to be deshielded and appear around 3.8-4.5 ppm, while the methyl protons (-CH₃) will be further upfield at approximately 1.0-1.5 ppm.[3]

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The aromatic carbons attached to the oxygen atoms (C-O) are expected to be the most downfield (around 145-155 ppm).[3] The other aromatic carbons will resonate between 110-130 ppm.[3] The methylene carbons (-OCH₂-) of the ethoxy groups typically appear in the 60-70 ppm region, and the methyl carbons (-CH₃) will be the most upfield, around 10-20 ppm.[3]

Table 2: Predicted NMR Chemical Shift Ranges for Catechol Diethyl Ether

| Type of Proton/Carbon | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.8 - 7.5 | 110 - 130 |

| O-CH₂- | 3.8 - 4.5 | 60 - 70 |

| -CH₃ | 1.0 - 1.5 | 10 - 20 |

| Aromatic C-O | - | 145 - 155 |

Note: These are general predicted ranges based on analogous compounds. Actual values may vary depending on the solvent and other experimental conditions.[3]

Infrared (IR) Spectroscopy

The IR spectrum of catechol diethyl ether will be characterized by the following key absorptions:

-

C-H stretching (aromatic): Above 3000 cm⁻¹

-

C-H stretching (aliphatic): Below 3000 cm⁻¹

-

C=C stretching (aromatic): Around 1450-1600 cm⁻¹

-

C-O-C stretching (asymmetric and symmetric): Strong bands in the region of 1050-1250 cm⁻¹

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for catechol diethyl ether is observed at m/z 166.[3][16] Common fragmentation patterns include the loss of an ethyl radical (C₂H₅•) to give a fragment at m/z 137, and the loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group.[3]

Relevance in Drug Development and Signaling Pathways

The catechol moiety is a key structural feature in many endogenous neurotransmitters, such as dopamine (B1211576) and norepinephrine, and is crucial for their interaction with receptors.[17][] Consequently, molecules containing a catechol or a bioisosteric equivalent are of significant interest in drug development, particularly for neurological and psychiatric disorders.

Catechol-O-methyltransferase (COMT) Inhibition

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamines by methylating one of the hydroxyl groups.[19] COMT inhibitors are a class of drugs that block this enzymatic activity, thereby increasing the bioavailability of catecholamine neurotransmitters.[20] In the treatment of Parkinson's disease, COMT inhibitors are used as adjunctive therapy to levodopa (B1675098) to prevent its peripheral degradation and increase its concentration in the brain.[21]

While most known COMT inhibitors are nitrocatechols, the catechol ether structure is also of interest. Although catechol diethyl ether itself is not a known potent COMT inhibitor due to the absence of the free hydroxyl groups required for binding to the enzyme's active site, its derivatives could potentially be designed as prodrugs that are metabolized in vivo to release an active catechol-containing compound.

Figure 4: Role of COMT inhibitors in the dopamine metabolic pathway. AADC: Aromatic L-amino acid decarboxylase.

Dopamine Receptor Signaling

Dopamine exerts its effects by binding to dopamine receptors, which are G protein-coupled receptors divided into D1-like and D2-like families.[17] The catechol moiety of dopamine is essential for its binding to these receptors, forming hydrogen bonds with serine residues in the receptor's binding pocket.[17] While catechol diethyl ether lacks the free hydroxyl groups for direct receptor binding, the development of non-catechol agonists for dopamine receptors is an active area of research to overcome the poor pharmacokinetic properties of catechol-containing compounds.[22][23] The study of catechol ethers and their derivatives can provide valuable insights into the structure-activity relationships for dopamine receptor ligands and aid in the design of novel therapeutics with improved drug-like properties.

Conclusion

Catechol diethyl ether is a readily accessible and reactive aromatic compound with a well-defined chemical profile. Its activated aromatic ring undergoes a variety of electrophilic substitution reactions, and the ether linkages can be cleaved under acidic conditions. This technical guide has provided a comprehensive summary of its synthesis, reactivity, and spectroscopic properties, along with detailed experimental protocols for its key transformations. The structural relationship of catechol ethers to endogenous catecholamines suggests potential applications in drug discovery, particularly in the design of prodrugs or novel ligands for targets such as COMT and dopamine receptors. Further research into the quantitative aspects of its reactivity and its biological activity is warranted to fully exploit the potential of this versatile chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 3. This compound|High-Purity Research Chemical [benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.winthrop.edu [chem.winthrop.edu]

- 11. transformationtutoring.com [transformationtutoring.com]

- 12. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. readchemistry.com [readchemistry.com]

- 15. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 16. This compound [webbook.nist.gov]

- 17. Mapping the Catechol Binding Site in Dopamine D1 Receptors: Synthesis and Evaluation of Two Parallel Series of Bicyclic Dopamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. grokipedia.com [grokipedia.com]

- 20. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 21. Catechol‐O‐methyltransferase and Its Inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Functionally Selective Dopamine D1 Receptor Endocytosis and Signaling by Catechol and Noncatechol Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

1,2-diethoxybenzene electrophilic aromatic substitution

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1,2-Diethoxybenzene

Introduction

This compound, also known as catechol diethyl ether, is an aromatic organic compound characterized by a benzene (B151609) ring substituted with two adjacent ethoxy groups.[1] These ethoxy groups are powerful activating substituents in electrophilic aromatic substitution (EAS) reactions, significantly influencing the reactivity of the aromatic ring and directing the regiochemical outcome of the substitution.[2][3] The electron-donating nature of the oxygen atoms in the ethoxy groups increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[4][5] This guide provides a comprehensive overview of key electrophilic aromatic substitution reactions on this compound, detailing reaction mechanisms, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

The two ethoxy groups are ortho-, para-directing.[4] Due to steric hindrance between the two bulky ethoxy groups, electrophilic attack at the positions ortho to both groups (positions 3 and 6) is disfavored. Consequently, substitution occurs predominantly at the positions para to each ethoxy group, which are positions 4 and 5. The electronic and steric environment makes these two positions the most favorable sites for electrophilic attack.

General Mechanism of Electrophilic Aromatic Substitution

The fundamental mechanism for electrophilic aromatic substitution on this compound involves a two-step process.[5] First, the electron-rich π system of the benzene ring attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] In the second step, a base removes a proton from the carbon atom bearing the electrophile, which restores the aromaticity of the ring and yields the substituted product.[5]

References

An In-depth Technical Guide to the Regioselectivity in the Nitration of 1,2-Diethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselectivity observed in the nitration of 1,2-diethoxybenzene. The document details the influence of various reaction conditions on the product distribution, provides established experimental protocols, and explores the underlying mechanistic principles governing the reaction's outcome.

Introduction

The nitration of substituted benzenes is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group that can be further transformed into a variety of functional groups. In the case of this compound, the presence of two activating and ortho-, para-directing ethoxy groups leads to a complex interplay of electronic and steric effects that govern the position of electrophilic attack by the nitronium ion. Understanding and controlling the regioselectivity of this reaction is paramount for the efficient synthesis of specific nitro-aromatic intermediates used in the pharmaceutical and fine chemical industries. This guide focuses on the factors influencing the formation of the primary mononitration products: 1,2-diethoxy-4-nitrobenzene (B1314448) and 1,2-diethoxy-3-nitrobenzene (B13953333).

Regioselectivity and Product Distribution

The two ethoxy groups in this compound are strong activating groups, directing incoming electrophiles to the ortho and para positions. Due to symmetry, there are two distinct positions for mononitration: the 4-position (para to one ethoxy group and meta to the other) and the 3-position (ortho to one ethoxy group and meta to the other).

The electronic effects of the two adjacent ethoxy groups strongly favor substitution at the 4-position. The para-directing effect of an alkoxy group is generally stronger than its ortho-directing effect, and in the case of the 4-position, the incoming electrophile benefits from the activating effect of both ethoxy groups through resonance. Conversely, the 3-position is ortho to one ethoxy group and meta to the other, making it electronically less favored than the 4-position. Steric hindrance from the ethoxy groups can also influence the regioselectivity, potentially disfavoring the more crowded 3-position.

Quantitative Data on Product Distribution

Published research indicates a strong preference for the formation of 1,2-diethoxy-4-nitrobenzene under various nitrating conditions.

| Nitrating Agent/System | Solvent | Temperature (°C) | Product Ratio (4-nitro : 3-nitro) | Yield (%) | Reference |

| Nitric Acid / Acetic Acid | Acetic Acid | 20 | Predominantly 4-nitro | 99 (of 4-nitro isomer) | [1] |

Further research is required to provide a more comprehensive table with varying reaction conditions and precise isomer ratios.

Experimental Protocols

Detailed methodologies for the selective synthesis of 1,2-diethoxy-4-nitrobenzene are available. The synthesis of 1,2-diethoxy-3-nitrobenzene is less commonly reported, reflecting the strong directing effect towards the 4-position.

Synthesis of 1,2-Diethoxy-4-nitrobenzene using Nitric Acid in Acetic Acid[1]

This protocol has been optimized for the high-yield synthesis of the 4-nitro isomer.

Materials:

-

This compound

-

Concentrated Nitric Acid

-

Glacial Acetic Acid

Procedure:

-

In a reaction vessel, dissolve this compound in glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of concentrated nitric acid in glacial acetic acid dropwise to the cooled solution of this compound, ensuring the temperature is maintained below 10 °C. The molar ratio of this compound to nitric acid should be 1:1.2.[1]

-

After the addition is complete, stir the reaction mixture at 20 °C for 30 minutes.[1]

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,2-diethoxy-4-nitrobenzene.

Expected Yield: 99%[1]

Reaction Mechanisms and Directing Effects

The nitration of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are the generation of the electrophile (the nitronium ion, NO₂⁺), the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the sigma complex or Wheland intermediate), and the subsequent deprotonation to restore aromaticity.

Generation of the Nitronium Ion

The nitronium ion is typically generated in situ from nitric acid and a stronger acid, such as sulfuric acid, or in the case of the protocol above, through the autoprotolysis of nitric acid in a polar solvent like acetic acid.

Caption: Generation of the nitronium ion from nitric acid.

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich benzene (B151609) ring of this compound attacks the nitronium ion. The regioselectivity is determined by the relative stability of the resulting sigma complexes.

Attack at the 4-Position: The positive charge in the sigma complex formed by attack at the 4-position can be delocalized onto the oxygen atoms of both ethoxy groups through resonance, leading to a highly stabilized intermediate.

Attack at the 3-Position: When the attack occurs at the 3-position, the positive charge can only be effectively delocalized by the adjacent ethoxy group at the 2-position. The ethoxy group at the 1-position is meta to the site of attack and thus contributes less to the stabilization of the positive charge.

Caption: Reaction pathway for the nitration of this compound.

Conclusion

The nitration of this compound exhibits a high degree of regioselectivity, with a strong preference for substitution at the 4-position. This selectivity is primarily driven by the powerful electron-donating and para-directing effects of the two ethoxy groups, which effectively stabilize the carbocation intermediate formed during electrophilic attack at this position. The provided experimental protocol using nitric acid in acetic acid offers an efficient and high-yield route to 1,2-diethoxy-4-nitrobenzene. Further research is warranted to explore reaction conditions that might favor the formation of the 3-nitro isomer and to quantify the isomer distribution under a broader range of nitrating systems. A thorough understanding of the interplay between electronic and steric factors is essential for the rational design of synthetic strategies targeting specific isomers of nitrated this compound for applications in drug development and materials science.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation of Catechol Diethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of catechol diethyl ether (1,2-diethoxybenzene), a key reaction in organic synthesis for the preparation of valuable intermediates. This document details the reaction mechanism, regioselectivity, experimental protocols, and applications of the resulting products, with a focus on providing actionable data and methodologies for professionals in the field of chemical research and drug development.

Introduction

The Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1] When applied to catechol diethyl ether, this reaction provides a direct route to 3,4-diethoxyacetophenone, a significant building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The presence of two activating ethoxy groups on the aromatic ring makes catechol diethyl ether a highly reactive substrate for electrophilic aromatic substitution.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of catechol diethyl ether proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.

Mechanism Steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the acylating agent (e.g., acetyl chloride), leading to the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance.

-

Electrophilic Attack: The electron-rich aromatic ring of catechol diethyl ether attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. The catalyst is regenerated in this step.

Regioselectivity:

The two ethoxy groups in catechol diethyl ether are ortho, para-directing and strongly activating. The acylation reaction predominantly occurs at the para-position to one of the ethoxy groups, leading to the formation of 3,4-diethoxyacetophenone . This high regioselectivity is attributed to:

-

Electronic Effects: The electron-donating nature of the ethoxy groups increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

-

Steric Hindrance: The bulky ethoxy groups sterically hinder the approach of the electrophile to the ortho positions, favoring substitution at the less hindered para position (position 4).

Quantitative Data

The following table summarizes representative quantitative data for the Friedel-Crafts acylation of catechol diethyl ether and its close analog, veratrole (1,2-dimethoxybenzene), providing a comparative overview of reaction conditions and outcomes.

| Substrate | Acylating Agent | Catalyst | Molar Ratio (Substrate:Acylating Agent:Catalyst) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Veratrole | Acetyl Chloride | ZrPW, TiPW, SnPW | 1:1.5: (0.25g catalyst) | Solvent-free | 130 | 5 | High (Selective to 4-isomer)[2] |

| Anisole | Acetic Anhydride | Zeolite H-Y | - | Dichloromethane (B109758) | Reflux | 8 | 90 (p-isomer) |

| Benzene | Acetyl Chloride | AlCl₃ | 1:1.1:1.1 | Dichloromethane | 0 to RT | 0.75 | - |

Experimental Protocols

The following is a representative experimental protocol for the Friedel-Crafts acylation of catechol diethyl ether, based on established procedures for similar activated aromatic ethers.[3]

Materials:

-

Catechol diethyl ether (this compound)

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. Following this, add a solution of catechol diethyl ether (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 3,4-diethoxyacetophenone, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Visualizations

Caption: Mechanism of the Friedel-Crafts Acylation of Catechol Diethyl Ether.

Caption: Experimental Workflow for the Synthesis of 3,4-Diethoxyacetophenone.

Applications of 3,4-Diethoxyacetophenone

While the direct applications of 3,4-diethoxyacetophenone are not as extensively documented as its dimethoxy analog, its structural similarity to other pharmacologically active compounds suggests its utility as a key intermediate in drug discovery and development. The related compound, 3,4-dihydroxyacetophenone, exhibits anti-inflammatory properties.[4] Furthermore, 3,4-dimethoxyacetophenone is a precursor in the synthesis of the anti-tumor drug tivozanib.[5] These applications highlight the potential of 3,4-diethoxyacetophenone as a scaffold for the development of novel therapeutic agents.

Conclusion

The Friedel-Crafts acylation of catechol diethyl ether is a highly efficient and regioselective method for the synthesis of 3,4-diethoxyacetophenone. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to successfully perform this valuable transformation. The resulting product serves as a versatile intermediate with significant potential in the synthesis of new pharmaceutical compounds.

References

Spectroscopic Analysis of 1,2-Diethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,2-diethoxybenzene, a key aromatic ether used in various chemical syntheses. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS data for this compound, with quantitative data summarized in structured tables for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic and ethoxy group protons. The aromatic protons appear as a multiplet in the downfield region, while the ethoxy protons give rise to a quartet and a triplet due to spin-spin coupling.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.90 | m | 4H | Ar-H |

| ~4.05 | q | 4H | -O-CH₂ -CH₃ |

| ~1.40 | t | 6H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons attached to the oxygen atoms are significantly deshielded, appearing at a lower field.

| Chemical Shift (δ) ppm | Assignment |

| ~149.0 | C -O |

| ~121.0 | Ar-C H |

| ~114.0 | Ar-C H |

| ~64.5 | -O-C H₂-CH₃ |

| ~15.0 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for aromatic C-H, aliphatic C-H, and C-O stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980, ~2930, ~2870 | Strong | Aliphatic C-H Stretch |

| ~1590, ~1490 | Medium to Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O Stretch |

| ~1120 | Strong | Alkyl-O Stretch |

| ~750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak at m/z 166, corresponding to its molecular weight.[1] Key fragmentation pathways involve the loss of an ethyl group or ethylene.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 166 | ~40 | [M]⁺ (Molecular Ion) |

| 137 | ~25 | [M - C₂H₅]⁺ |

| 110 | 100 | [M - C₂H₄O]⁺ or rearrangement product |

| 109 | ~26 | [M - C₂H₅O]⁺ |

| 81 | ~20 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the spectrometer's detector.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity and resolution, resulting in sharp, symmetrical peaks.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition :

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the free induction decay (FID) signal.

-

Process the FID using a Fourier transform to obtain the NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol

-

Sample Preparation (Liquid Film Method) :

-

Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Ensure there are no air bubbles in the film.

-

-

Instrument Setup :

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition :

-

Acquire the infrared spectrum of the sample.

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Process the spectrum to display transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction :

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in the ion source.

-

-

Ionization :

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, primarily forming a molecular ion (M⁺) and various fragment ions.

-

-

Mass Analysis :

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 1,2-Diethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,2-diethoxybenzene. It covers the predicted spectral data, a standard experimental protocol for data acquisition, and a discussion of the underlying principles of chemical shifts and coupling patterns observed in the molecule. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Predicted ¹H NMR Spectral Data of this compound

Due to the limited availability of comprehensive, experimentally derived public data, the following table summarizes the predicted ¹H NMR spectral parameters for this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of electronic environment and spin-spin coupling, as well as by analogy to similar structures such as 1,2-dimethoxybenzene.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a (CH₃) | 1.4 | Triplet (t) | 7.0 | 6H |

| H-b (CH₂) | 4.1 | Quartet (q) | 7.0 | 4H |

| H-c (Ar-H) | 6.9 | Multiplet (m) | - | 4H |

Interpretation of the Predicted Spectrum

The ¹H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the three types of chemically non-equivalent protons in the molecule.

-

The Triplet at ~1.4 ppm (H-a): This signal is assigned to the six protons of the two equivalent methyl (CH₃) groups. The upfield chemical shift is characteristic of alkyl protons. The signal is split into a triplet by the two adjacent methylene (B1212753) (CH₂) protons, following the n+1 rule (2+1=3).

-

The Quartet at ~4.1 ppm (H-b): This downfield signal corresponds to the four protons of the two equivalent methylene (CH₂) groups. The significant downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. This signal is split into a quartet by the three neighboring methyl (CH₃) protons (3+1=4).

-

The Multiplet at ~6.9 ppm (H-c): This complex signal in the aromatic region is assigned to the four protons on the benzene (B151609) ring. Due to the symmetry of the molecule, the aromatic protons are expected to appear as a complex multiplet. The ortho- and meta-couplings between these protons contribute to the complexity of this signal.

Experimental Protocol for ¹H NMR Data Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be increased for dilute samples)

-

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Calibrate the chemical shift scale.

Visualizations

To further clarify the relationships within the molecule and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound with proton assignments.

Caption: Experimental workflow for ¹H NMR spectral analysis.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of o-Diethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of o-diethoxybenzene (C₁₀H₁₄O₂), a compound of interest in various chemical and pharmaceutical research domains. Understanding its fragmentation behavior is crucial for its unambiguous identification and characterization in complex matrices. This document outlines the primary fragmentation pathways under electron ionization (EI) and presents the corresponding mass spectral data, supported by detailed experimental protocols and visual representations.

Core Fragmentation Data

The electron ionization mass spectrum of o-diethoxybenzene is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is essential for the identification and structural elucidation of the molecule.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Ion Structure/Fragment |

| 166 | 39.23 | [M]⁺ (Molecular Ion) |

| 138 | Moderate | [M - C₂H₄]⁺ |

| 110 | 99.99 | [M - C₂H₄ - C₂H₄]⁺ or [M - C₂H₅O• - H•]⁺ |

| 109 | 26.07 | [M - C₂H₄ - C₂H₅]⁺ |

| 81 | 20.27 | [C₆H₅O]⁺ |

| 27 | 11.94 | [C₂H₃]⁺ |

Data sourced from MassBank of North America (MoNA) via PubChem.[1]

Proposed Fragmentation Pathway

The fragmentation of o-diethoxybenzene under electron ionization (70 eV) is initiated by the removal of an electron from the molecule, forming the molecular ion ([M]⁺) at m/z 166.[1][2][3][4] The subsequent fragmentation is driven by the energetic instability of this radical cation, leading to a series of characteristic neutral losses and rearrangements.[5]

The primary fragmentation pathways are proposed as follows:

-

Loss of Ethylene (B1197577) (C₂H₄): The molecular ion can undergo a rearrangement to eliminate a neutral ethylene molecule, resulting in a fragment ion at m/z 138.

-

Sequential Loss of Ethylene: Following the initial loss of ethylene, a second molecule of ethylene can be expelled, leading to the formation of the base peak at m/z 110.[1] This ion is particularly stable.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) can lead to the loss of an ethyl radical (•C₂H₅), although this is not a dominant pathway observed in the primary data.[6]

-

Formation of Phenoxy-type Ions: Further fragmentation and rearrangement of the ion at m/z 110 can lead to the formation of ions such as the one observed at m/z 81.[1]

The following diagram illustrates the proposed fragmentation pathway of o-diethoxybenzene.

References

A Technical Guide to the Solubility of 1,2-Diethoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-diethoxybenzene. Due to the limited availability of specific quantitative data in public literature, this guide combines known qualitative and limited quantitative data with analogous information from structurally similar compounds to provide a thorough understanding for researchers, scientists, and drug development professionals. Furthermore, detailed experimental protocols for determining solubility are outlined to facilitate the generation of precise quantitative data.

Introduction to this compound

This compound, also known as catechol diethyl ether, is an aromatic organic compound. Its structure, featuring a benzene (B151609) ring with two adjacent ethoxy groups, gives it a predominantly non-polar character with some capacity for polar interactions through its ether oxygen atoms. This structural composition is a key determinant of its solubility in various organic solvents, a critical parameter in applications ranging from organic synthesis and reaction chemistry to its potential use in pharmaceutical formulations.

Solubility Profile of this compound

Based on the principle of "like dissolves like," the solubility of this compound is expected to be highest in non-polar and moderately polar organic solvents. The benzene ring and the two ethyl groups contribute to its affinity for non-polar environments, while the ether linkages can engage in dipole-dipole interactions and act as hydrogen bond acceptors with protic solvents.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, the following data point has been reported:

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 646 mg/L |

It is also reported to be immiscible with water but highly miscible with common organic solvents such as ethanol, ether, and chloroform, and soluble in benzene.

Analogous Solubility Data: 1,4-Diethoxybenzene (B87031)

To provide a more comprehensive, albeit analogous, quantitative perspective, the following table summarizes the solubility of the isomeric compound 1,4-diethoxybenzene in various organic solvents at different temperatures. Given the structural similarity, the solubility behavior of this compound is expected to follow similar trends.

Table 1: Molar Fraction Solubility of 1,4-Diethoxybenzene in Various Organic Solvents at Different Temperatures (K)[1]

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Methanol | 0.0058 | 0.0067 | 0.0078 | 0.0089 | 0.0090 | 0.0104 | 0.0120 | 0.0138 | 0.0159 |

| Ethanol | 0.0104 | 0.0116 | 0.0129 | 0.0141 | 0.0150 | 0.0169 | 0.0189 | 0.0212 | 0.0238 |

| Acetone | 0.1030 | 0.1143 | 0.1266 | 0.1399 | 0.1544 | 0.1699 | 0.1867 | 0.2048 | 0.2243 |

| 2-Butanone | 0.1201 | 0.1331 | 0.1472 | 0.1624 | 0.1690 | 0.1780 | 0.1945 | 0.2123 | 0.2315 |

| Acetonitrile | 0.0483 | 0.0535 | 0.0592 | 0.0654 | 0.0670 | 0.0735 | 0.0807 | 0.0886 | 0.0973 |

| Dimethyl Carbonate | 0.0711 | 0.0788 | 0.0872 | 0.0964 | 0.0990 | 0.1086 | 0.1191 | 0.1305 | 0.1429 |

| Ethyl Lactate | 0.0531 | 0.0589 | 0.0652 | 0.0721 | 0.0740 | 0.0818 | 0.0899 | 0.0988 | 0.1085 |

| Methyl Acetate | 0.1040 | 0.1153 | 0.1276 | 0.1409 | 0.1450 | 0.1594 | 0.1751 | 0.1921 | 0.2105 |

| Ethyl Acetate | 0.1284 | 0.1423 | 0.1575 | 0.1740 | 0.1790 | 0.1969 | 0.2163 | 0.2373 | 0.2599 |

| n-Propyl Acetate | 0.1184 | 0.1312 | 0.1452 | 0.1603 | 0.1650 | 0.1813 | 0.1991 | 0.2184 | 0.2393 |

| Isobutyl Acetate | 0.0802 | 0.0889 | 0.0984 | 0.1088 | 0.1120 | 0.1228 | 0.1346 | 0.1474 | 0.1613 |

| Butyl Acetate | 0.1521 | 0.1685 | 0.1865 | 0.2063 | 0.2120 | 0.2327 | 0.2552 | 0.2796 | 0.3062 |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols can be employed.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A range of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add 1 mL of the selected organic solvent to a clean, dry test tube.

-

Add a small, accurately measured amount of this compound (e.g., 10 mg) to the test tube.

-

Vigorously shake or vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for any undissolved solute.

-

If the solute has completely dissolved, it is considered soluble. If some solute remains, it is partially soluble. If the solute does not appear to dissolve at all, it is considered insoluble.

Semi-Quantitative Solubility Determination (Titration Method)

This method provides a more quantitative measure of solubility.

Materials:

-

This compound

-

Solvent of interest

-

Burette

-

Volumetric flask or vial of known volume

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a known mass of this compound and place it into the volumetric flask or vial.

-

Slowly add the solvent from the burette while continuously stirring the mixture.

-

Continue adding the solvent until the this compound is completely dissolved.

-

Record the total volume of solvent added.

-

Calculate the solubility in terms of mass per unit volume (e.g., g/L or mg/mL).

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

Caption: A flowchart illustrating the logical steps for determining the solubility of a compound.

The "Like Dissolves Like" Principle

This diagram illustrates the fundamental principle of solubility, "like dissolves like," as it applies to this compound.

Caption: A diagram showing the relationship between solute/solvent polarity and solubility.

References

An In-depth Technical Guide to the Ether Bond Cleavage of 1,2-Diethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, reagents, and reaction conditions involved in the cleavage of ether bonds in 1,2-diethoxybenzene. This information is critical for professionals in organic synthesis and drug development where the selective dealkylation of aryl ethers is a common transformation.

Introduction

This compound, also known as catechol diethyl ether, is an aromatic compound featuring two ethoxy groups attached to a benzene (B151609) ring in an ortho arrangement. The cleavage of the ether bonds in this molecule is a key reaction for the synthesis of 2-ethoxyphenol (B1204887) and catechol, which are valuable precursors in the pharmaceutical, agrochemical, and fine chemical industries. Understanding the mechanisms of ether cleavage allows for the rational selection of reagents and conditions to achieve desired product outcomes, including selective mono-deethylation.

This guide will explore the primary methods for the cleavage of ether bonds in this compound, with a focus on the underlying reaction mechanisms, experimental considerations, and available quantitative data.

Cleavage with Strong Protic Acids (HBr and HI)

The cleavage of aryl alkyl ethers with strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) is a classical and widely used method. The reaction proceeds via a nucleophilic substitution mechanism.

Reaction Mechanism

The cleavage of this compound with HBr or HI follows an S(_N)2 pathway. Due to the stability of the sp

2The mechanism involves two main steps:

-

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of one of the ether oxygen atoms by the strong acid. This step is a rapid equilibrium that converts the ethoxy group into a good leaving group (ethanol).

-

Nucleophilic Attack by the Halide Ion: The halide ion (Br

or I−−

In the presence of excess acid, the initially formed 2-ethoxyphenol can undergo a second ether cleavage to yield catechol and another equivalent of ethyl halide. The second cleavage is generally slower than the first.

Signaling Pathway Diagram

Caption: S(_N)2 mechanism for the acidic cleavage of this compound.

Experimental Protocol (General)

Warning: Hydrobromic and hydroiodic acids are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., acetic acid or a high-boiling inert solvent), add a stoichiometric excess of concentrated HBr or HI.

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid, followed by a brine wash. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

Quantitative Data

| Substrate (Analogous) | Reagent | Conditions | Product | Yield | Reference |

| Guaiacol (B22219) | 48% aq. HBr, Aliquat 336 | 105 °C, 6 h | Catechol | 78% | [1] |

Cleavage with Lewis Acids (Boron Tribromide)

Boron tribromide (BBr(_3)) is a powerful and selective reagent for the cleavage of aryl ethers, often providing higher yields and milder reaction conditions compared to strong protic acids.

Reaction Mechanism

The mechanism of BBr(_3) mediated ether cleavage involves the formation of a Lewis acid-base adduct, followed by an intramolecular or intermolecular nucleophilic attack.

-

Lewis Acid-Base Adduct Formation: The boron atom in BBr(_3), being electron-deficient, readily coordinates to the oxygen atom of the ethoxy group, forming a stable adduct. This coordination weakens the carbon-oxygen bond and enhances the leaving group ability of the alkoxy group.

-

Nucleophilic Cleavage: The cleavage of the C-O bond can then proceed through two possible pathways:

-

Unimolecular (S(_N)1-like): For ethers with tertiary or benzylic alkyl groups, the C-O bond can cleave to form a stable carbocation.

-

Bimolecular (S(_N)2-like): For primary and secondary alkyl groups, a bromide ion, either from another BBr(_3) molecule or from the initially formed adduct, attacks the ethyl carbon in an S(_N)2 manner. For aryl methyl ethers, a bimolecular mechanism where a bromide from a second BBr(_3)-ether adduct attacks the methyl group of the first adduct has been proposed. A similar mechanism is expected for ethyl ethers.

-

-

Hydrolysis: The resulting aryloxyboron dibromide intermediate is then hydrolyzed during the workup step to yield the corresponding phenol.

Signaling Pathway Diagram

Caption: Mechanism of BBr(_3)-mediated cleavage of an ether bond in this compound.

Experimental Protocol (General)

Warning: Boron tribromide is a highly corrosive and moisture-sensitive liquid. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.

-

Reaction Setup: A solution of this compound in a dry, inert solvent (e.g., dichloromethane) is cooled in an ice-salt or dry ice-acetone bath.

-

Reagent Addition: A solution of BBr(_3) in the same solvent is added dropwise to the cooled solution of the ether. The reaction is typically exothermic.

-

Reaction Monitoring: The reaction mixture is stirred at low temperature or allowed to warm to room temperature. The progress of the reaction is monitored by TLC or GC.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a proton source, such as methanol (B129727) or water, at low temperature. The mixture is then partitioned between water and an organic solvent.

-

Purification: The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Quantitative Data

While specific data for this compound is limited, a study by Vickery, Pahler, and Eisenbraun compared the effectiveness of BBr(_3) and iodotrimethylsilane (B154268) for the selective O-demethylation of various catechol ethers. Although the full quantitative details for this compound are not provided in the available abstracts, the study highlights the utility of these reagents for such transformations. For the demethylation of 3,4-dimethoxyphenyl derivatives with BBr(_3), high yields of the corresponding phenols are generally obtained.

| Substrate (Analogous) | Reagent | Conditions | Product | Yield | Reference |

| (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone | BBr(_3) | CH(_2)Cl(_2), 0-25 °C | Corresponding phenol | High | [1] |

| 3,3'-Dimethoxybiphenyl | BBr(_3) | CH(_2)Cl(_2), -80 °C to RT | 3,3'-Dihydroxybiphenyl | 77-86% | [2] |

Conclusion

The ether bond cleavage of this compound is a fundamental transformation that can be achieved through various methods, primarily with strong protic acids or Lewis acids. The choice of reagent and reaction conditions will depend on the desired outcome, such as complete de-ethylation to catechol or selective mono-deethylation to 2-ethoxyphenol, and the presence of other functional groups in the molecule. While quantitative data specifically for this compound is sparse in the readily available literature, the mechanistic principles and experimental protocols can be effectively extrapolated from studies on closely related catechol ethers. For precise and optimized procedures, further investigation into specialized literature is recommended.

References

synthesis of 1,2-diethoxy-4-nitrobenzene from 1,2-diethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,2-diethoxy-4-nitrobenzene (B1314448) from 1,2-diethoxybenzene, providing a comprehensive overview of the reaction, including optimal conditions, a detailed experimental protocol, and relevant quantitative data. This guide is intended to be a valuable resource for professionals in chemical research and pharmaceutical development.

Reaction Overview and Mechanism

The synthesis of 1,2-diethoxy-4-nitrobenzene from this compound is achieved through an electrophilic aromatic substitution reaction, specifically nitration. In this reaction, the benzene (B151609) ring of this compound is attacked by a nitronium ion (NO₂⁺), which is generated in situ from nitric acid in the presence of a strong acid catalyst, such as acetic acid. The ethoxy groups (-OCH₂CH₃) are ortho-, para-directing and activating, leading to the preferential substitution of the nitro group at the para position (position 4) relative to the ethoxy groups, due to steric hindrance at the ortho positions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1,2-diethoxy-4-nitrobenzene.

| Parameter | Value | Reference |

| Optimal Reactant Molar Ratio | 1 (this compound) : 1.2 (Nitric Acid) | [1] |

| Reaction Temperature | 20°C | [1] |

| Reaction Time | 30 minutes | [1] |

| Solvent | Acetic Acid (25 mL) | [1] |

| Reported Yield | 99% | [1] |

| Molecular Formula | C₁₀H₁₃NO₄ | |

| Molecular Weight | 211.21 g/mol | |

| Appearance | Not explicitly stated, likely a crystalline solid |

Experimental Protocol

This protocol is based on the optimal conditions reported in the literature and incorporates general procedures for nitration reactions.[1]

3.1. Materials and Reagents

-

This compound

-

Concentrated Nitric Acid (ensure appropriate concentration is used)

-

Glacial Acetic Acid

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Organic solvent for extraction (e.g., Dichloromethane (B109758) or Diethyl Ether)

-

Ethanol or other suitable solvent for recrystallization

3.2. Procedure

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 25 mL of glacial acetic acid. Cool the flask in an ice bath to 0-5°C. Slowly add the required amount of concentrated nitric acid (to achieve a 1:1.2 molar ratio with this compound) to the acetic acid with constant stirring. Maintain the temperature below 10°C during the addition.

-

Nitration Reaction: Dissolve the desired amount of this compound in a separate flask. Slowly add the this compound solution to the pre-cooled nitrating mixture dropwise using the dropping funnel. The reaction temperature should be maintained at 20°C.[1]

-